Cas no 2402789-15-3 (rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid)

Technical Introduction: rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and vicinal dihydroxy functionality. Its stereochemically defined structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and bioactive compounds. The Boc group enhances stability and facilitates selective deprotection under mild conditions, while the dihydroxy and carboxylic acid moieties offer versatile reactivity for further functionalization. This compound is especially useful in asymmetric synthesis and peptidomimetic applications, where precise control over stereochemistry is critical. High purity and well-characterized stereocenters ensure reproducibility in complex synthetic routes.
rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid structure
2402789-15-3 structure
商品名:rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid
CAS番号:2402789-15-3
MF:C11H19NO6
メガワット:261.27166390419
CID:5356539

rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • Z4091936870
    • (2S,3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
    • rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid
    • インチ: 1S/C11H19NO6/c1-11(2,3)18-10(17)12-5-4-6(13)8(14)7(12)9(15)16/h6-8,13-14H,4-5H2,1-3H3,(H,15,16)/t6-,7+,8-/m1/s1
    • InChIKey: FEJIWCIQZWGLIT-GJMOJQLCSA-N
    • ほほえんだ: O[C@@H]1[C@@H](CCN(C(=O)OC(C)(C)C)[C@@H]1C(=O)O)O

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 337
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 107

rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7471484-0.05g
rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid
2402789-15-3 95%
0.05g
$278.0 2023-07-10
Enamine
EN300-7471484-0.5g
rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid
2402789-15-3 95%
0.5g
$936.0 2023-07-10
Enamine
EN300-7471484-0.25g
rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid
2402789-15-3 95%
0.25g
$594.0 2023-07-10
1PlusChem
1P0291C8-500mg
rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylicacid
2402789-15-3 95%
500mg
$1219.00 2024-05-22
1PlusChem
1P0291C8-1g
rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylicacid
2402789-15-3 95%
1g
$1545.00 2024-05-22
Aaron
AR0291KK-10g
rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylicacid
2402789-15-3 95%
10g
$7119.00 2023-12-15
Aaron
AR0291KK-50mg
rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylicacid
2402789-15-3 95%
50mg
$408.00 2023-12-15
Aaron
AR0291KK-1g
rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylicacid
2402789-15-3 95%
1g
$1675.00 2023-12-15
1PlusChem
1P0291C8-10g
rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylicacid
2402789-15-3 95%
10g
$6439.00 2024-05-22
1PlusChem
1P0291C8-100mg
rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylicacid
2402789-15-3 95%
100mg
$576.00 2024-05-22

rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid 関連文献

rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acidに関する追加情報

rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid

The compound rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid, with CAS number 2402789-15-3, is a significant molecule in the field of organic chemistry and pharmacology. This compound is characterized by its complex stereochemistry and functional groups, making it a valuable substrate for various chemical transformations and biological studies. The molecule belongs to the class of piperidines, which are six-membered cyclic amines with a wide range of applications in drug discovery and development.

The structure of this compound includes a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group at the 1-position and hydroxyl groups at the 3 and 4 positions. Additionally, there is a carboxylic acid group at the 2-position. The stereochemistry of the molecule is defined by the configuration at the 2R, 3R, and 4S positions. This specific arrangement of functional groups and stereochemistry contributes to the unique properties of the compound.

Recent studies have highlighted the importance of this compound in medicinal chemistry. For instance, researchers have explored its role as a precursor for bioactive molecules with potential therapeutic applications. The Boc group serves as a protecting group for the carboxylic acid during synthesis, enabling precise control over reactivity during subsequent reactions. This makes the compound highly versatile in organic synthesis.

In terms of biological activity, this compound has been investigated for its ability to modulate enzyme activity and interact with cellular pathways. For example, studies have shown that derivatives of this compound can inhibit certain proteases involved in disease progression. These findings underscore its potential as a lead compound for drug development.

The synthesis of rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid involves multi-step processes that require careful control over stereochemistry. Recent advancements in asymmetric catalysis have enabled more efficient and selective syntheses of this compound. These methods not only improve yield but also reduce environmental impact compared to traditional approaches.

Moreover, computational chemistry has played a pivotal role in understanding the properties of this compound. Molecular modeling studies have provided insights into its conformational flexibility and binding interactions with biological targets. Such studies are crucial for guiding further optimization efforts aimed at enhancing its bioavailability and efficacy.

In conclusion, rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid is a versatile and intriguing molecule with significant potential in drug discovery and organic synthesis. Its unique structure and stereochemistry make it an invaluable tool for researchers seeking to develop novel therapeutic agents.

おすすめ記事

推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd